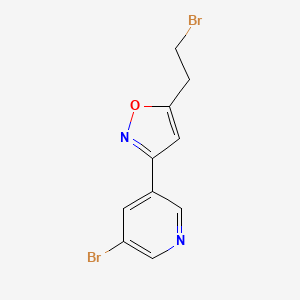
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole
Descripción general
Descripción
5-(2-Bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole, also known as BEPO, is an organic compound consisting of a five-membered ring containing two bromine atoms and a nitrogen atom. BEPO is a useful precursor for the synthesis of biologically active compounds, such as those found in pharmaceuticals and agrochemicals. This compound has been studied extensively for its potential applications in medicinal chemistry, as well as its unique chemical properties.
Aplicaciones Científicas De Investigación
Synthesis and Regioselectivity
A study by Yamane, Mitsudera, and Shundoh (2004) outlined a new method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity in halogenation. This approach provides a pathway to generate 4-halomethyl isomers, highlighting the compound's utility in creating structurally diverse oxazoles under mild conditions (T. Yamane, Hiroyuki Mitsudera, Takatsugu Shundoh, 2004).
Heterocyclic Compound Synthesis
Laurent and Romine (2009) demonstrated the synthetic accessibility to oxazolyl-substituted heterocycles from a masked α-halo ketone. Their work underscores the versatility of using such compounds as synthons in preparing oxazolylimidazoles, -thiazoles, and -oxazoles, showcasing the chemical's foundational role in constructing complex molecular architectures (D. Laurent, J. Romine, 2009).
Biological Activity
In another vein of research, compounds derived from similar chemical frameworks have been explored for their biological activities. For instance, Demirci (2016) investigated new hybrid compounds derived from antipyrine, leading to the synthesis of a 1,3-oxazole derivative with observed moderate antimicrobial activity. This underscores the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (S. Demirci, 2016).
Material Science Applications
The work of Gillie, Reddy, and Davies (2016) exemplifies the application of similar compounds in material science, where they devised an efficient method for synthesizing highly functionalized 4-aminooxazoles. Their approach, leveraging a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, highlights the potential of these compounds in creating functional materials with tailored properties (Andrew D. Gillie, Raju Jannapu Reddy, P. Davies, 2016).
Propiedades
IUPAC Name |
5-(2-bromoethyl)-3-(5-bromopyridin-3-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c11-2-1-9-4-10(14-15-9)7-3-8(12)6-13-5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQYDPSRPKWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



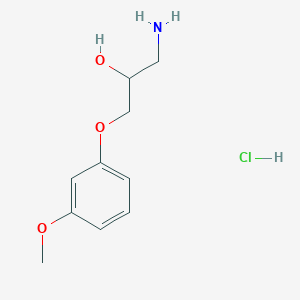
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
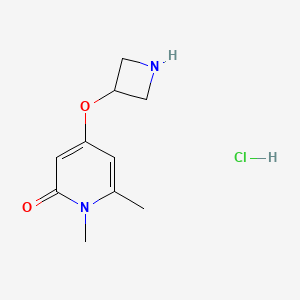
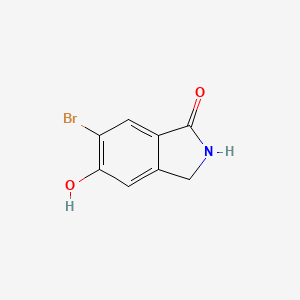
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
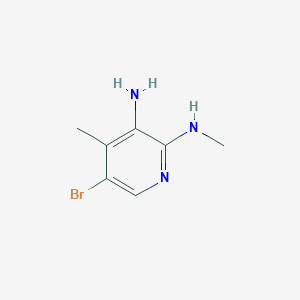

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
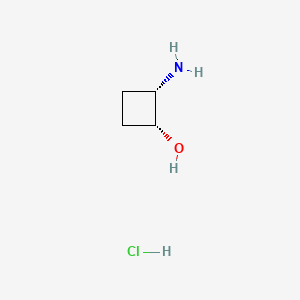
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)